molecular formula C9H12N2O3 B2701325 Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate CAS No. 1989659-61-1

Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate

Cat. No.: B2701325
CAS No.: 1989659-61-1
M. Wt: 196.206
InChI Key: ADZAPAIVCYVUSF-UHFFFAOYSA-N
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Description

Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate is a versatile small molecule scaffold with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a 1,3,4-oxadiazole ring, which is further connected to a propanoate ester group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate typically involves the condensation of methyl carbazate with cyclopropyl aldehyde, followed by oxidative cyclization and rearrangement. A common method involves the use of iodine as a mediator in the reaction, which facilitates the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups, such as amides or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives, such as amides or acids.

Scientific Research Applications

Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
  • 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione

Uniqueness

Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with potentially enhanced biological activities .

Properties

IUPAC Name

methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-8(12)5-4-7-10-11-9(14-7)6-2-3-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZAPAIVCYVUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NN=C(O1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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